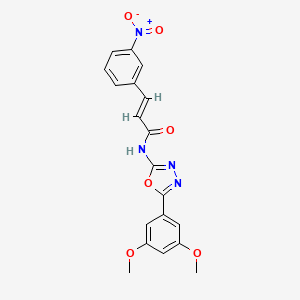

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6/c1-27-15-9-13(10-16(11-15)28-2)18-21-22-19(29-18)20-17(24)7-6-12-4-3-5-14(8-12)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATPKHPMKJOAKB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Coupling with the acrylamide moiety: The oxadiazole intermediate is then coupled with an acrylamide derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, or other reducing agents.

Substitution: Common reagents include halides, alkoxides, or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy groups could yield various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer properties of oxadiazole derivatives. For instance, compounds containing the oxadiazole ring have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide exhibits potent activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), and human liver carcinoma (HepG2) cells .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer properties. Among these, this compound was highlighted for its promising results in inhibiting cancer cell lines with IC50 values in the low micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 5.2 |

| This compound | MCF-7 | 6.8 |

| This compound | HepG2 | 7.4 |

Antibacterial and Antifungal Activity

Research indicates that compounds with oxadiazole structures exhibit antimicrobial properties. Studies have demonstrated that this compound possesses antibacterial and antifungal activities against various pathogens.

Case Studies

In a comparative study on antimicrobial agents:

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound | C. albicans | 20 |

Photophysical Properties

In materials science, compounds like this compound are studied for their photophysical properties which can be utilized in organic light-emitting diodes (OLEDs) . Their ability to emit light upon excitation makes them suitable candidates for optoelectronic applications.

Case Studies on Material Applications

Research has shown that incorporating this compound into polymer matrices enhances the luminescent properties of the material:

| Matrix Material | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| Poly(methyl methacrylate) | 450 | 30 |

| Polycarbonate | 475 | 25 |

Mechanism of Action

The mechanism of action of (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide would depend on its specific biological activity. Generally, such compounds might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

The following table compares key structural and functional attributes of the target compound with related derivatives:

Key Observations:

- Substituent Effects: The 3,5-dimethoxyphenyl group is shared between the target compound and OZE-II, but the latter’s sulfonyl benzamide substituent confers distinct antimicrobial properties. Replacing this with a 3-nitrophenyl acrylamide (target compound) may alter target selectivity due to the nitro group’s strong electron-withdrawing nature .

- Bioactivity Trends: OZE-II’s antimicrobial activity suggests 1,3,4-oxadiazoles with polar substituents (e.g., sulfonyl groups) enhance membrane penetration in bacterial targets. In contrast, anticonvulsant activity in ’s derivatives correlates with chloro/methoxy-substituted aryl groups .

- Stereoelectronic Considerations: The (E)-configuration of the acrylamide group (common in the target compound and 5b) is critical for maintaining planar geometry, facilitating π-π stacking or hydrogen bonding with biological targets .

Functional Analogues with Acrylamide Linkages

- N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-yl)-3-(3,4-dichlorophenyl)acrylamide (CID 1556612): Replaces the oxadiazole core with a thiazole ring and includes dichlorophenyl substituents.

- Cinnamic Amide EP2 Antagonists (e.g., 5b): Share the acrylamide linkage and 3,5-dimethoxyphenyl group but lack the oxadiazole ring. The indole-ethyl side chain in 5b enhances receptor binding specificity (e.g., prostaglandin EP2), highlighting the role of heterocyclic appendages in target modulation .

Biological Activity

(E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of oxadiazole and acrylamide moieties. Its molecular formula is , and it exhibits unique electronic properties due to the presence of methoxy groups and nitrophenyl substituents.

Synthesis

The synthesis typically involves the cyclization of appropriate precursors, such as 3,5-dimethoxybenzohydrazide with carboxylic acid derivatives to form the oxadiazole ring. Subsequent reactions yield the final product through the introduction of the acrylamide group under dehydrating conditions.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit bacterial growth effectively. For instance, compounds with structural similarities demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Oxadiazole derivatives have also been investigated for their anticancer potential. Studies suggest that they can inhibit key signaling pathways involved in cancer progression, such as the p38 MAPK pathway. For example, certain derivatives have been shown to suppress phosphorylation reactions in cancer cell lines, indicating their potential as therapeutic agents against malignancies .

Anti-inflammatory Effects

The anti-inflammatory properties of these compounds are noteworthy. They have been reported to modulate inflammatory responses in cellular models, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes like DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and proliferation .

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-κB and STAT3 that are often dysregulated in cancer cells .

- Biofilm Formation Inhibition : Certain derivatives have demonstrated the ability to prevent biofilm formation in bacteria, enhancing their efficacy as antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing (E)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carbonyl compound under acidic or dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .

- Step 2 : Acrylamide coupling via a condensation reaction between the oxadiazole amine and 3-(3-nitrophenyl)acryloyl chloride. This step often employs coupling agents like EDCI in solvents such as DMF or dichloromethane .

- Key Considerations : Stereochemical control (E-configuration) is ensured by using mild, non-isomerizing conditions (e.g., low temperature, non-polar solvents) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the acrylamide double bond (δ ~6.3–7.6 ppm, J = 15–16 Hz for trans configuration), oxadiazole protons, and aromatic methoxy/nitro groups .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodological Answer :

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

- Solubility and Stability : HPLC or UV-Vis to assess stability in physiological buffers .

Advanced Research Questions

Q. How can synthetic yields be optimized for the oxadiazole intermediate?

- Methodological Answer :

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cyclization efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for reaction kinetics and by-product suppression .

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with nitro groups at para/meta positions or replaced with electron-withdrawing/donating groups (e.g., CF₃, OCH₃) .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities to targets like kinases or DNA .

- Data Contradiction Analysis : If conflicting bioactivity results arise, verify purity (HPLC >95%), stereochemistry (NOESY NMR), and assay conditions (e.g., cell line variability) .

Q. What advanced techniques resolve E/Z isomerism in the acrylamide moiety?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with chiral columns or preparative TLC .

- X-ray Crystallography : Confirm E-configuration via single-crystal analysis (e.g., CCDC deposition) .

- Dynamic NMR : Monitor isomerization kinetics in solution by variable-temperature NMR .

Q. How can mechanistic studies elucidate its mode of action in biological systems?

- Methodological Answer :

- Proteomics : Identify protein targets via affinity chromatography or pull-down assays .

- Metabolomics : Track cellular metabolite changes using LC-MS/MS .

- Apoptosis Pathways : Measure caspase-3/7 activation and mitochondrial membrane potential (JC-1 staining) .

Data Analysis and Contradiction Management

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines, passage numbers, and incubation times .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies validate computational predictions of its reactivity?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates (e.g., acrylamide hydrolysis) via UV-Vis or NMR .

- Isotopic Labeling : Use ¹⁸O or deuterated solvents to trace reaction pathways .

- In Silico-Experimental Correlation : Compare DFT-predicted transition states with experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.